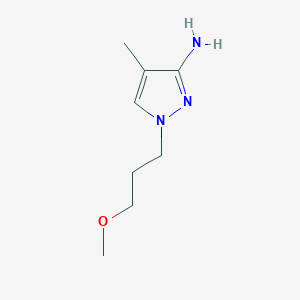
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, also known as MPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMA belongs to the pyrazole family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been evaluated for its anticancer, antifungal, and antimicrobial properties. In agriculture, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been tested as a plant growth regulator and pesticide. In material science, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been used as a building block for the synthesis of novel polymers and materials.
Mécanisme D'action
Target of Action
The compound 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, also known as Prucalopride , primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the regulation of the gastrointestinal tract’s motility .
Mode of Action
Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity . This interaction with the 5-HT4 receptors leads to enhanced gastrointestinal motility, thereby normalizing bowel movements .
Biochemical Pathways
The activation of 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions. It stimulates the release of additional neurotransmitters like acetylcholine, which further promotes the contraction of smooth muscles in the gastrointestinal tract . The exact downstream effects and pathways are still under investigation.
Pharmacokinetics
Prucalopride is rapidly absorbed with peak plasma concentrations (Cmax) attained 2–3 hours after a single 2 mg oral dose . It is extensively distributed throughout the body . . This suggests that the compound has good bioavailability.
Result of Action
The primary result of Prucalopride’s action is the normalization of bowel movements in individuals with chronic constipation . It achieves this by enhancing gastrointestinal motility. This leads to an increase in the frequency of bowel movements, reduction in straining, and improvement in stool consistency .
Action Environment
The action, efficacy, and stability of Prucalopride can be influenced by various environmental factors. Specific patient-related factors like renal impairment may necessitate dosage adjustments
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into account when designing experiments with 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.
Orientations Futures
There are several potential future directions for research on 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. One area of interest is the development of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.
Propriétés
IUPAC Name |
1-(3-methoxypropyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-3-5-12-2/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEAVTSKXUMSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




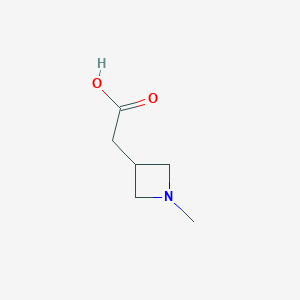


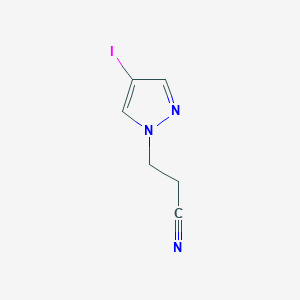
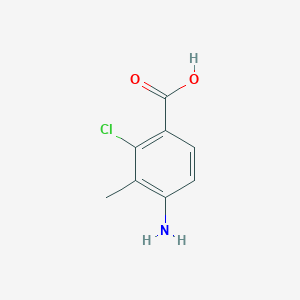


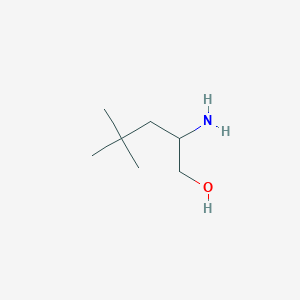

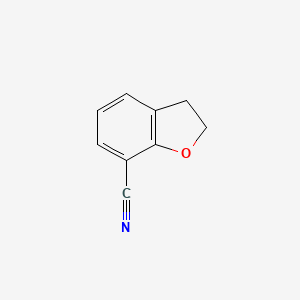


![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)